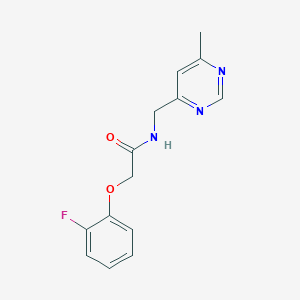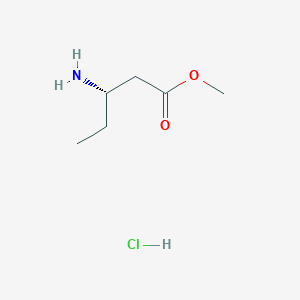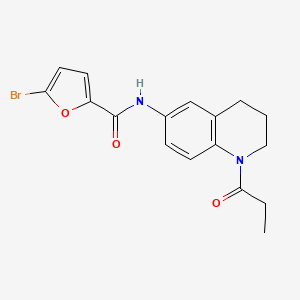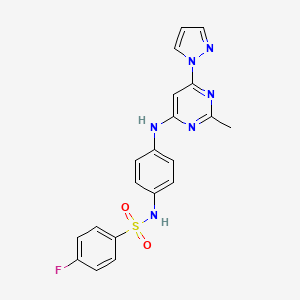
2-(2-fluorophenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide, also known as FMPA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
Mécanisme D'action
The mechanism of action of 2-(2-fluorophenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide involves the inhibition of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). GAPDH is an enzyme that plays a key role in glycolysis, the process by which cells convert glucose into energy. By inhibiting GAPDH, this compound disrupts glycolysis and causes cellular stress, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the growth and proliferation of cancer cells. In addition, this compound has been shown to have neuroprotective effects and may be able to protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-fluorophenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide in lab experiments is its specificity for GAPDH. This allows researchers to study the effects of inhibiting GAPDH without affecting other enzymes involved in glycolysis. However, one limitation of using this compound is its potential toxicity. This compound has been found to be toxic to some normal cells, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(2-fluorophenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide. One area of interest is the development of this compound analogs with improved efficacy and reduced toxicity. Another area of research is the investigation of this compound's potential use in combination with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
2-(2-fluorophenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The starting materials include 2-fluorophenol, 6-methyl-4-chloropyrimidine, and N-(2-bromoethyl)acetamide. The first step involves the reaction of 2-fluorophenol with potassium carbonate in dimethyl sulfoxide to form 2-fluorophenoxide. The second step involves the reaction of 2-fluorophenoxide with 6-methyl-4-chloropyrimidine in the presence of cesium carbonate to form 2-(2-fluorophenoxy)-6-methyl-4-chloropyrimidine. The final step involves the reaction of 2-(2-fluorophenoxy)-6-methyl-4-chloropyrimidine with N-(2-bromoethyl)acetamide in the presence of potassium carbonate to form this compound.
Applications De Recherche Scientifique
2-(2-fluorophenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide has been studied for its potential applications in scientific research. It has been found to have anticancer properties and has been investigated as a potential treatment for various types of cancer. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been investigated for its potential use as an antiviral agent.
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2/c1-10-6-11(18-9-17-10)7-16-14(19)8-20-13-5-3-2-4-12(13)15/h2-6,9H,7-8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTNNHUMLOXGRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B2856199.png)
![N-(4-methoxybenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2856200.png)

![N-tert-butyl-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2856204.png)
![6-Hexyl-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)




![1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2856215.png)

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(4-chlorophenyl)sulfanyl]propanamide](/img/structure/B2856217.png)
![3-(3,4-dimethoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2856220.png)
